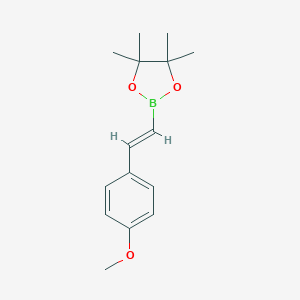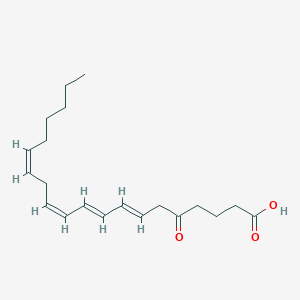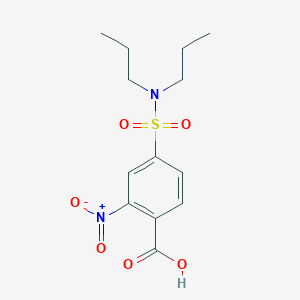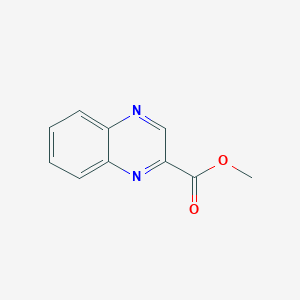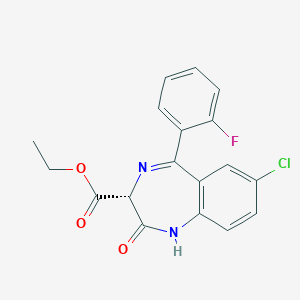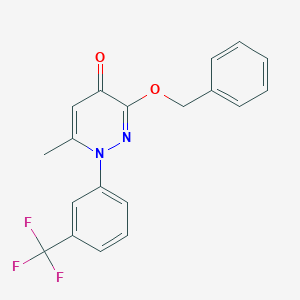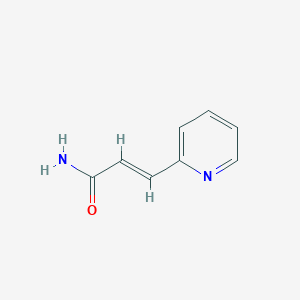
(E)-3-(pyridin-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has a pyridine ring attached to it. In
作用機序
The mechanism of action of (E)-3-(pyridin-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and antimicrobial effects by inhibiting specific enzymes and proteins in the target cells. For example, studies have reported that (E)-3-(pyridin-2-yl)acrylamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, this compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
生化学的および生理学的効果
The biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide have been studied in several in vitro and in vivo models. Studies have reported that this compound exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been shown to exhibit potent antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide are not fully understood and require further investigation.
実験室実験の利点と制限
(E)-3-(pyridin-2-yl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Furthermore, this compound exhibits significant cytotoxic and antimicrobial activity, making it an attractive candidate for various biological assays. However, there are also some limitations associated with the use of (E)-3-(pyridin-2-yl)acrylamide in lab experiments. For example, this compound is relatively unstable and can degrade over time. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of (E)-3-(pyridin-2-yl)acrylamide. One potential direction is to investigate the potential of this compound as an anticancer agent in vivo. Although several studies have reported significant cytotoxicity against various cancer cell lines, the in vivo efficacy of this compound has not been fully explored. Furthermore, the exact mechanism of action of this compound requires further investigation. Another potential direction is to investigate the potential of (E)-3-(pyridin-2-yl)acrylamide as an antimicrobial agent in vivo. Although several studies have reported potent antimicrobial activity against various bacterial strains, the in vivo efficacy of this compound has not been fully explored. Finally, there is also potential for the use of (E)-3-(pyridin-2-yl)acrylamide in materials science and organic synthesis. For example, this compound could be used as a building block for the synthesis of various organic compounds and materials.
合成法
The synthesis of (E)-3-(pyridin-2-yl)acrylamide can be achieved by the reaction of 2-aminopyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. This method has been reported in several studies and has been found to yield high purity products.
科学的研究の応用
(E)-3-(pyridin-2-yl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Several studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been studied for its potential as an antimicrobial agent. Studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits potent antimicrobial activity against various bacterial strains.
特性
CAS番号 |
155375-22-7 |
|---|---|
製品名 |
(E)-3-(pyridin-2-yl)acrylamide |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
(E)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4+ |
InChIキー |
MCLUCRHEDFROFW-SNAWJCMRSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C/C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
正規SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
同義語 |
2-Propenamide,3-(2-pyridinyl)-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




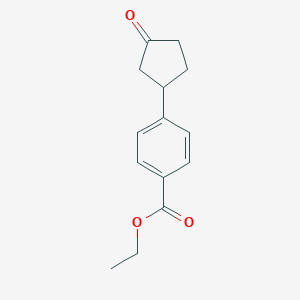
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

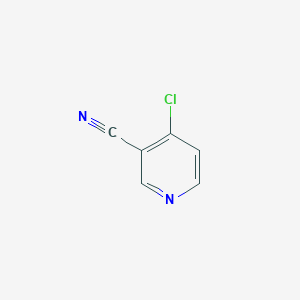
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

